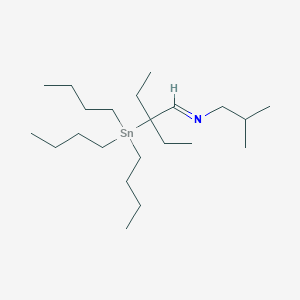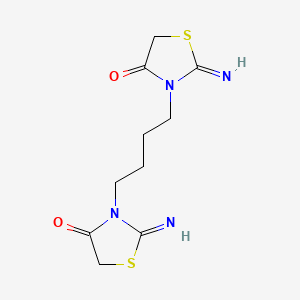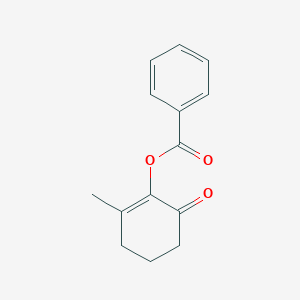![molecular formula C17H16N2O4 B14588404 N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide CAS No. 61622-22-8](/img/structure/B14588404.png)
N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide is an organic compound with a complex structure that includes methoxy, nitrophenyl, and acetamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide can be synthesized through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction involves mixing 4-methoxy-2-nitroaniline with acetic anhydride and allowing the mixture to react at room temperature for approximately 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The nitrophenyl group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure but lacks the ethenyl group.
N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the nitrophenyl group.
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the methoxy group.
Uniqueness
N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide is unique due to the presence of both methoxy and nitrophenyl groups, as well as the ethenyl linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61622-22-8 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
N-[2-methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(20)18-16-11-14(7-10-17(16)23-2)4-3-13-5-8-15(9-6-13)19(21)22/h3-11H,1-2H3,(H,18,20) |
Clé InChI |
BFSVVUFZOZEPEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
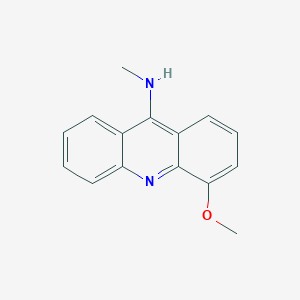
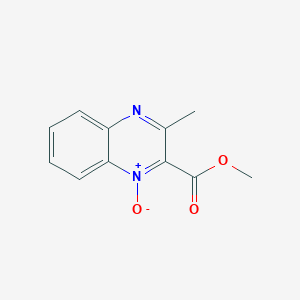
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)


![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

